molecular formula C12H11NO2 B13834001 6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one

6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one

Cat. No.: B13834001
M. Wt: 201.22 g/mol
InChI Key: BLIVQPHEHHJZJK-UHFFFAOYSA-N
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Description

6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one is a heterocyclic compound that features a fused furan and pyrrole ring system with a phenyl group attached. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with furan derivatives in the presence of a catalyst. For example, the treatment of pyrroles with sodium borohydride in aqueous ethanol can lead to the formation of dihydrofuro[2,3-b]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one is unique due to its specific substitution pattern and the presence of a phenyl group. This structural feature can influence its biological activity and make it distinct from other similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6-phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one

InChI

InChI=1S/C12H11NO2/c14-11-8-15-12-10(11)6-7-13(12)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

BLIVQPHEHHJZJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=O)CO2)C3=CC=CC=C3

Origin of Product

United States

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